molecular formula C22H23ClN6 B2445041 N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-29-7

N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2445041
CAS RN: 946218-29-7
M. Wt: 406.92
InChI Key: OREOEBFYTQYIOB-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine is a class of compounds that has been studied for its potential therapeutic applications . These compounds are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic effects .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multicomponent reactions . For example, one method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

In the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, the acetyl methyl group and the amide carbonyl moiety are often involved in the cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its exact structure. For example, the pKa values and solubility can vary .

Mechanism of Action

    Target of Action

    Pyrazoles, the class of compounds to which “N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” belongs, are known to have a wide range of biological activities

    Mode of Action

    The mode of action of pyrazoles can vary greatly depending on their specific structure and the functional groups they carry . Without specific information on “N4-(4-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine”, it’s difficult to predict its exact mode of action.

    Biochemical Pathways

    Pyrazoles can interact with various biochemical pathways depending on their specific targets

Future Directions

Research into pyrazolo[3,4-d]pyrimidine derivatives and related compounds is ongoing, with many potential applications in the field of medicinal chemistry . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and exploring their potential uses in treating various diseases.

properties

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-15(2)12-13-24-22-27-20(26-17-10-8-16(23)9-11-17)19-14-25-29(21(19)28-22)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREOEBFYTQYIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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